Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate
Brand Name: Vulcanchem
CAS No.: 1206550-93-7
VCID: VC0089988
InChI: InChI=1S/C11H11F3O3/c1-2-16-10(15)7-8-3-5-9(6-4-8)17-11(12,13)14/h3-6H,2,7H2,1H3
SMILES: CCOC(=O)CC1=CC=C(C=C1)OC(F)(F)F
Molecular Formula: C11H11F3O3
Molecular Weight: 248.201

Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate

CAS No.: 1206550-93-7

Cat. No.: VC0089988

Molecular Formula: C11H11F3O3

Molecular Weight: 248.201

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate - 1206550-93-7

Specification

CAS No. 1206550-93-7
Molecular Formula C11H11F3O3
Molecular Weight 248.201
IUPAC Name ethyl 2-[4-(trifluoromethoxy)phenyl]acetate
Standard InChI InChI=1S/C11H11F3O3/c1-2-16-10(15)7-8-3-5-9(6-4-8)17-11(12,13)14/h3-6H,2,7H2,1H3
Standard InChI Key BRGSHFKABBJCGX-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=CC=C(C=C1)OC(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate is characterized by the molecular formula C11H11F3O3 and a molecular weight of 248.2 g/mol . The compound's structure consists of a phenyl ring substituted with a trifluoromethoxy group (OCF3) at the para position, a methylene bridge connecting to a carboxylic ester group with an ethyl substituent. The trifluoromethoxy group, a key structural feature, contributes significantly to the compound's chemical behavior and potential applications in research environments.

The presence of the trifluoromethoxy group introduces specific electronic and steric properties that distinguish this compound from non-fluorinated analogues. This functional group is known to impart increased lipophilicity, metabolic stability, and unique binding characteristics when incorporated into molecular structures. The ethyl ester portion of the molecule provides a reactive site for potential modifications and transformations, making this compound valuable in synthetic organic chemistry applications.

Structural Comparison with Related Compounds

Several structurally related compounds appear in the scientific literature, each with distinct modifications to the basic framework. For comparative analysis, it is instructive to examine these related structures to better understand the significance of specific functional groups and substitutions.

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Difference
Ethyl 2-(4-(trifluoromethoxy)phenyl)acetateC11H11F3O3248.21206550-93-7Reference compound
Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate HClC11H13ClF3NO3299.672135331-20-1Addition of amino group at α-position, HCl salt
Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetateC11H10F4O2250.19220530-99-4Fluorine at ortho position, CF3 instead of OCF3
Ethyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate HClC12H15ClF3NO2297.71221725-51-4Methylene amino linkage, CF3 instead of OCF3

Physical and Chemical Properties

Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate exists as a clear liquid or crystalline solid under standard conditions, although specific physical state information is limited in the available literature. The compound inherits typical characteristics of esters, including moderate polarity and specific solubility profiles in various solvents.

For research applications requiring solution preparation, the following calculations provide a reference guide for achieving specific molarities:

Desired ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM solution4.029 mL20.145 mL40.290 mL
5 mM solution0.806 mL4.029 mL8.058 mL
10 mM solution0.403 mL2.015 mL4.029 mL

These calculations assist researchers in preparing precise stock solutions for experimental use . When preparing solutions, it is advisable to select appropriate solvents based on the specific experimental requirements and the solubility profile of the compound.

Research Applications and Significance

Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate serves as an important research tool and intermediate in various scientific disciplines. Its applications span several domains, though specific documented uses are somewhat limited in the available literature.

Comparative Analysis with Structurally Related Compounds

Comparing Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate with structurally related compounds provides valuable insights into structure-property relationships and potential functional differences. The table below expands on the structural comparison to include potential functional implications:

CompoundKey Functional DifferencePotential Impact on Properties
Ethyl 2-(4-(trifluoromethoxy)phenyl)acetateReference compoundBaseline lipophilicity and reactivity
Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate HClα-Amino groupIncreased hydrogen bonding capacity, potential for additional derivatization, altered acid-base properties
Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetateOrtho-fluoro substitution, CF3 vs OCF3Different electronic distribution, altered steric profile, potentially different metabolic stability
Ethyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate HClSecondary amine linkageEnhanced hydrogen bond donor capacity, different conformational flexibility

The trifluoromethoxy (OCF3) group in the target compound differs significantly from the trifluoromethyl (CF3) group present in some related structures. The OCF3 group typically confers greater lipophilicity and often alters the metabolic stability profile of compounds containing it. Additionally, the oxygen linkage in OCF3 provides a different electronic distribution and bond angle compared to the direct C-CF3 bond .

Future Research Directions

The unique structural features of Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate suggest several promising avenues for future research exploration. These potential directions include:

Medicinal Chemistry Applications

The trifluoromethoxy phenyl moiety is found in various bioactive compounds, suggesting potential for this compound as a building block in drug discovery programs. Further research could explore its incorporation into potential therapeutic agents, particularly where metabolic stability and lipophilicity are crucial factors.

Material Science Applications

Fluorinated compounds often exhibit unique material properties, including altered surface energy, thermal stability, and optical characteristics. Investigation of this compound and its derivatives in specialized materials could yield interesting applications in coatings, polymers, or electronic materials.

Method Development

Development of new synthetic methodologies using this compound as a model substrate could advance our understanding of reactivity patterns for trifluoromethoxy-substituted aromatics. This includes exploring selective functionalization strategies and novel catalytic systems for transformation of the various functional groups present.

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